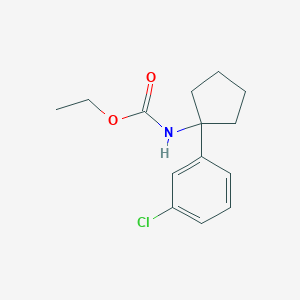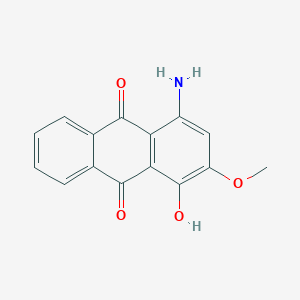
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione is an organic compound with the molecular formula C15H11NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino, hydroxy, and methoxy functional groups attached to the anthracene backbone, which contribute to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione typically involves the functionalization of anthraquinone derivatives. One common method includes the nitration of 1-hydroxy-2-methoxyanthraquinone followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in anticancer therapies due to its structural similarity to anthracycline antibiotics.
Industry: Utilized in the production of high-performance materials and coatings
Mecanismo De Acción
The mechanism of action of 4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione
- 1,5-Diamino-4,8-dihydroxyanthraquinone
- 1,8-Dihydroxy-4,5-diaminoanthraquinone
Uniqueness
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of amino, hydroxy, and methoxy groups allows for versatile chemical modifications and enhances its potential as a bioactive compound .
Propiedades
Fórmula molecular |
C15H11NO4 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
4-amino-1-hydroxy-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H11NO4/c1-20-10-6-9(16)11-12(15(10)19)14(18)8-5-3-2-4-7(8)13(11)17/h2-6,19H,16H2,1H3 |
Clave InChI |
NPSOBTGZPYAAGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



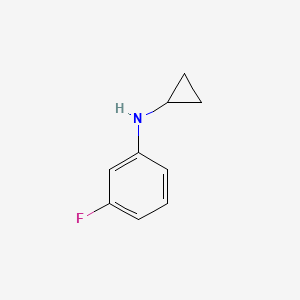
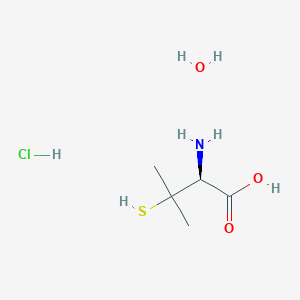
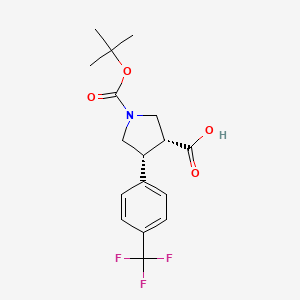
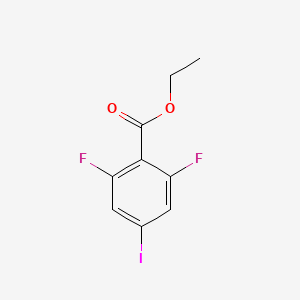
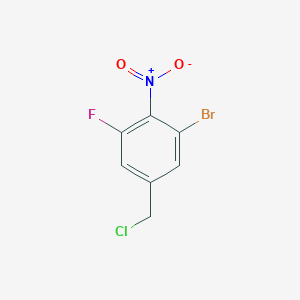
![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)

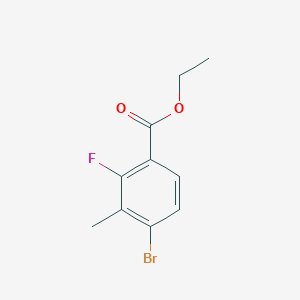

![(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester](/img/structure/B12971949.png)
